molecular formula C10H11N5 B7836281 3-pyridin-4-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine

3-pyridin-4-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B7836281
M. Wt: 201.23 g/mol
InChI Key: QCZSQSQDQAEHLT-UHFFFAOYSA-N
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Description

The compound identified as “3-pyridin-4-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine” is a chemical entity with specific properties and applications. This compound is of interest in various scientific fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-pyridin-4-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine involves specific synthetic routes that include the use of various reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which are cyclic oligosaccharides.

    C-H Alkylation Reaction: Another method involves the use of N-protective indole and halogenated hydrocarbons under the action of a manganese catalyst and magnesium metal.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The specific industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-pyridin-4-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-pyridin-4-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-pyridin-4-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure and reactivity, which distinguish it from other similar compounds. Its ability to form stable inclusion complexes and undergo various chemical reactions makes it valuable in scientific research and industrial applications.

Properties

IUPAC Name

3-pyridin-4-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c1-4-12-10-14-13-9(15(10)7-1)8-2-5-11-6-3-8/h2-3,5-6H,1,4,7H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZSQSQDQAEHLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2NN=C(N2C1)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN=C2NN=C(N2C1)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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